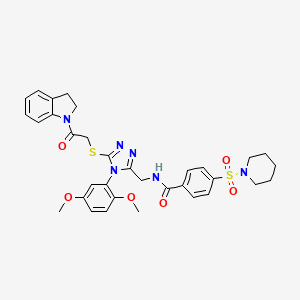
N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C33H36N6O6S2 and its molecular weight is 676.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with potential therapeutic applications. Its structure includes multiple functional groups that may contribute to various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C26H25N5O4S2
- Molecular Weight : 535.64 g/mol
- Purity : Typically around 95%.
The biological activity of this compound may be attributed to its interaction with specific biological targets. The presence of the triazole ring suggests potential antifungal and antibacterial properties, as triazole derivatives are known to inhibit the synthesis of ergosterol in fungi and affect cell wall synthesis in bacteria.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various bacterial strains and fungi. A study highlighted that compounds containing the thiadiazole moiety demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Compounds similar to this compound have been evaluated for anticancer activity. A related study found that 1,3,4-thiadiazole derivatives exhibited significant cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating potent activity .
Mechanistic Insights
The mechanism by which these compounds exert their biological effects may involve the modulation of oxidative stress pathways. For example, studies have shown that certain triazole derivatives can increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis . This suggests that this compound might similarly induce cytotoxicity through oxidative mechanisms.
Case Studies
科学研究应用
Anticancer Potential
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. Compounds similar to N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide have shown promising results as anticancer agents due to their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Properties
Triazole compounds are known for their antimicrobial properties. Research indicates that derivatives of this compound may exhibit significant activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting key metabolic pathways in microbial cells .
Anti-inflammatory Effects
The anti-inflammatory activity of triazole derivatives has been documented in several studies. These compounds can inhibit specific enzymes involved in inflammatory processes, such as lipoxygenase and cyclooxygenase pathways, suggesting their potential use in treating inflammatory diseases .
Study on Anticancer Activity
A study investigated the anticancer effects of a related triazole derivative on breast cancer cells. The results demonstrated that the compound induced cell cycle arrest and apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that similar compounds could be developed for targeted cancer therapies .
Evaluation of Antimicrobial Efficacy
In another study, various triazole derivatives were tested for their antimicrobial activity against clinical strains of bacteria and fungi. The results indicated that certain modifications enhanced their efficacy, leading to a significant reduction in microbial growth, thus supporting further development for clinical applications .
属性
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O6S2/c1-44-25-12-15-29(45-2)28(20-25)39-30(35-36-33(39)46-22-31(40)38-19-16-23-8-4-5-9-27(23)38)21-34-32(41)24-10-13-26(14-11-24)47(42,43)37-17-6-3-7-18-37/h4-5,8-15,20H,3,6-7,16-19,21-22H2,1-2H3,(H,34,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVMHAKFVIIYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













